molecular formula C5H3ClN2O3 B12360466 6-chloro-3-nitro-3H-pyridin-2-one

6-chloro-3-nitro-3H-pyridin-2-one

Cat. No.: B12360466
M. Wt: 174.54 g/mol
InChI Key: DWCFIHAGVDUZKH-UHFFFAOYSA-N
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Description

6-chloro-3-nitro-3H-pyridin-2-one is a heterocyclic compound with the molecular formula C5H3ClN2O3 It is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-nitro-3H-pyridin-2-one typically involves the nitration of 6-chloropyridin-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form different derivatives, depending on the oxidizing agents used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 6-chloro-3-amino-3H-pyridin-2-one.

    Substitution: Various substituted pyridin-2-one derivatives.

    Oxidation: Oxidized pyridin-2-one derivatives.

Scientific Research Applications

6-chloro-3-nitro-3H-pyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-chloro-3-nitro-3H-pyridin-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-nitropyridin-2-ol
  • 6-chloro-3-nitropyridin-2-amine
  • 6-chloro-3-nitropyridin-2-thiol

Uniqueness

6-chloro-3-nitro-3H-pyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

6-chloro-3-nitro-3H-pyridin-2-one

InChI

InChI=1S/C5H3ClN2O3/c6-4-2-1-3(8(10)11)5(9)7-4/h1-3H

InChI Key

DWCFIHAGVDUZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=O)C1[N+](=O)[O-])Cl

Origin of Product

United States

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